molecular formula C10H11N3OS B13198028 6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B13198028
M. Wt: 221.28 g/mol
InChI Key: JXOXAFNGWOAPKU-UHFFFAOYSA-N
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Description

6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a critical synthetic intermediate in the development of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors. This aldehyde is a key building block used in the construction of a diaminopyrimidine-based scaffold, which is central to the activity of several investigational therapeutic agents. Research utilizing this compound has been pivotal in creating inhibitors that target oncogenic ALK fusions, such as EML4-ALK, which are key drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies . The cyclopropyl(methyl)amino and imidazothiazole motifs contribute significantly to the kinase selectivity profile and overall drug-like properties of the final molecules. As a core structural fragment, this aldehyde enables researchers to explore structure-activity relationships and optimize compounds for enhanced potency against resistant ALK mutants. Its primary research value lies in the ongoing pursuit of next-generation targeted therapies for ALK-positive cancers, providing a versatile starting point for medicinal chemistry programs focused on overcoming treatment resistance. The compound has been specifically employed in the synthesis of analogs demonstrating high in vitro potency and promising in vivo efficacy .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

6-[cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C10H11N3OS/c1-12(7-2-3-7)9-8(6-14)13-4-5-15-10(13)11-9/h4-7H,2-3H2,1H3

InChI Key

JXOXAFNGWOAPKU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=C(N3C=CSC3=N2)C=O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

  • Condensation with Thiourea : Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form ethyl-2-aminothiazole-4-carboxylate, a precursor for further functionalization.
  • Cyclization with Phenacyl Bromides : Substituted phenacyl bromides are used to cyclize intermediates into the imidazothiazole framework. For example, refluxing ethyl-2-aminothiazole-4-carboxylate with phenacyl bromides yields imidazo[2,1-b]thiazole derivatives.

Imidazole Ring Closure

Functional Group Introduction

Cyclopropyl(methyl)amino Substituent

  • Nucleophilic Substitution : The free amine of intermediates reacts with 4-(chloromethyl)thiazol-2-amine in acetone with K₂CO₃/KI, followed by cyclopropylmethylamine coupling.
  • Reductive Amination : Cyclopropylmethyl groups are introduced via reductive amination using NaBH₄ or similar agents, though specific protocols for this compound remain proprietary.

Representative Synthetic Pathway

A plausible route, inferred from analogous syntheses, involves:

  • Step 1 : Synthesis of ethyl-2-aminothiazole-4-carboxylate via thiourea condensation.
  • Step 2 : Cyclization with phenacyl bromide to form imidazo[2,1-b]thiazole.
  • Step 3 : Nucleophilic substitution with 4-(chloromethyl)thiazol-2-amine.
  • Step 4 : Coupling cyclopropylmethylamine via Buchwald-Hartwig amination.
  • Step 5 : Oxidation of a primary alcohol to the aldehyde using NaBH₄-mediated reduction followed by PCC oxidation.

Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Thiazole formation Ethanol, reflux, 4 h 56–62%
Imidazole cyclization Propan-2-ol, reflux, 12 h 48–71%
Aldehyde oxidation NaBH₄, PCC, DCM ~60%

Chemical Reactions Analysis

Types of Reactions

6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

The imidazo[2,1-b][1,3]thiazole scaffold is common among these compounds, with variations at the 5- and 6-positions driving functional diversity:

Compound Name Substituent at Position 6 Substituent at Position 5 Key Structural Features
Target Compound Cyclopropyl(methyl)amino Carbaldehyde Cyclopropyl group enhances steric hindrance
CITCO 4-Chlorophenyl Oxime (O-(3,4-dichlorobenzyl)) Chlorophenyl enhances lipophilicity
6-[Ethyl(methyl)amino]imidazo[...]-5-carbaldehyde Ethyl(methyl)amino Carbaldehyde Linear alkyl chain for flexibility
6-(4-Fluorophenyl)imidazo[...]-5-carbaldehyde 4-Fluorophenyl Carbaldehyde Fluorine improves metabolic stability
6-Methylimidazo[...]-5-carbaldehyde Methyl Carbaldehyde Simplest alkyl substituent

Pharmacological Activity

  • CITCO: A potent CAR agonist with EC₅₀ values in the nanomolar range. It upregulates cytochrome P450 enzymes (e.g., CYP2B6, CYP3A4) in hepatocytes .
  • Target Compound: The cyclopropyl(methyl)amino group may modulate CAR activation differently than CITCO’s chlorophenyl group. Cyclopropane’s rigidity could reduce off-target interactions compared to planar aromatic systems.
  • 6-[Ethyl(methyl)amino] Analog: Alkylamino substituents may lower binding affinity to CAR due to reduced aromatic stacking interactions .
  • Fluorophenyl Analog : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to chlorophenyl derivatives .

Key Research Findings

CAR Activation : CITCO’s chlorophenyl group is critical for high-affinity CAR binding, while alkyl/cyclopropyl substituents may alter activation kinetics .

Metabolic Stability : Fluorinated analogs show prolonged half-lives in vitro compared to chlorinated derivatives .

Synthetic Flexibility : The 5-carbaldehyde group allows versatile derivatization, enabling optimization for specific targets .

Biological Activity

6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a novel compound belonging to the imidazo[2,1-b][1,3]thiazole family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive understanding of its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation.

  • Case Study : A study evaluating imidazo[2,1-b][1,3]thiazole derivatives found that certain analogs exhibited IC50 values ranging from 0.59 to 2.81 µM against pancreatic cancer cells. These compounds inhibited focal adhesion kinase (FAK), a critical player in cancer metastasis and progression .

Enzyme Inhibition

Imidazo[2,1-b][1,3]thiazole compounds have also been investigated for their role as enzyme inhibitors. Specifically, the inhibition of carbonic anhydrase (CA) isoforms has been a focal point in recent research.

  • Inhibition Studies : A series of imidazo[2,1-b][1,3]thiazole-sulfonyl piperazine conjugates were synthesized and tested against various CA isoforms. The results indicated selective inhibition of hCA II with inhibition constants in the range of 57.7–98.2 µM . This suggests that derivatives like this compound may also exhibit similar enzyme inhibitory properties.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is often influenced by their structural components. Key features that enhance activity include:

  • Substituents : The presence of electron-donating groups such as methyl or cyclopropyl can significantly enhance the compound's potency.
  • Thiazole Ring : The thiazole moiety is essential for maintaining biological activity; modifications to this structure can lead to variations in efficacy .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values: 0.59 - 2.81 µM
Enzyme InhibitionInhibition of hCA II (57.7 - 98.2 µM)
CytotoxicitySignificant growth inhibition

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